molecular formula C26H31N3O2 B2500235 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1206998-63-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2500235
CAS RN: 1206998-63-1
M. Wt: 417.553
InChI Key: KVTFIJUWBFLUQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilized 4-aminophenazone, an antipyrine derivative, indicating the relevance of antipyrine-like structures in drug chemistry . Similarly, the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles was achieved through reactions involving N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, showcasing the versatility of nitrogen-heterocycles as intermediates . Moreover, the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement demonstrates the potential for efficient synthesis routes without the need for catalysts .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their biological activity. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to understand the intermolecular interactions in antipyrine-like derivatives, revealing the importance of hydrogen bonding and π-interactions in the stabilization of molecular structures . Additionally, the structure elucidation of a designer drug with a highly substituted pyrazole skeleton was performed using NMR spectroscopy and MS techniques, highlighting the significance of accurate structural determination in the development of new pharmaceuticals .

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to the formation of various products depending on the reactants and conditions. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides underwent cyclization with different reagents to yield oxazolyl-pyrazol-amines and oxazolium perchlorates, demonstrating the reactivity of the N-allylamide fragment . These reactions are essential for the diversification of chemical structures and the discovery of new compounds with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The compounds synthesized in the studies mentioned above were characterized by various spectroscopic techniques, including NMR, FT-IR, and mass spectroscopy, to determine their structural and functional attributes . These properties are critical for the compounds' suitability as drug candidates, as they affect their stability, bioavailability, and interaction with biological targets.

Scientific Research Applications

Synthesis and Functionalization Reactions

Research on the synthesis and functionalization of heterocyclic compounds similar to the query compound has shown various methodologies and chemical reactions, offering insights into potential applications of the query compound in material science or drug development:

  • Experimental and Theoretical Studies on the functionalization reactions of related heterocyclic compounds have been explored, highlighting methods for achieving specific structural motifs through reactions such as cyclization and nucleophilic substitution. These studies provide a foundation for understanding how similar compounds might be synthesized or modified for various applications (Yıldırım, Kandemirli, & Demir, 2005).

Biological Evaluation and Applications

Several studies have focused on the antitumor, antimicrobial, and other biological activities of compounds that share structural features with the query compound:

  • Antitumor Activities : Investigations into benzothiazole derivatives and thiadiazoles have revealed potential antitumor properties, offering a glimpse into how structurally similar compounds might be leveraged in cancer research (Yoshida et al., 2005); (Hamama et al., 2013).

  • Antimicrobial and Anticancer Evaluation : Studies have also evaluated the antimicrobial and anticancer activities of N-substituted benzamide derivatives, suggesting potential medical applications of compounds with similar structural backbones (Senthilkumar, Umarani, & Satheesh, 2021).

Synthesis and Characterization of Heterocycles

Research into the synthesis of substituted imidazoles and related compounds underscores the versatility and potential of heterocyclic chemistry in creating molecules with significant biological activities:

  • Synthesis of Substituted Imidazoles : The development of novel synthetic routes to access substituted imidazoles and pyrazines has been documented, illustrating the chemical flexibility and potential utility of these heterocycles in developing new therapeutic agents (Ningaiah et al., 2014).

properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c30-25(26(14-16-31-17-15-26)21-6-2-1-3-7-21)27-18-19-10-12-20(13-11-19)24-28-22-8-4-5-9-23(22)29-24/h1-9,19-20H,10-18H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTFIJUWBFLUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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